Tarloxotinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

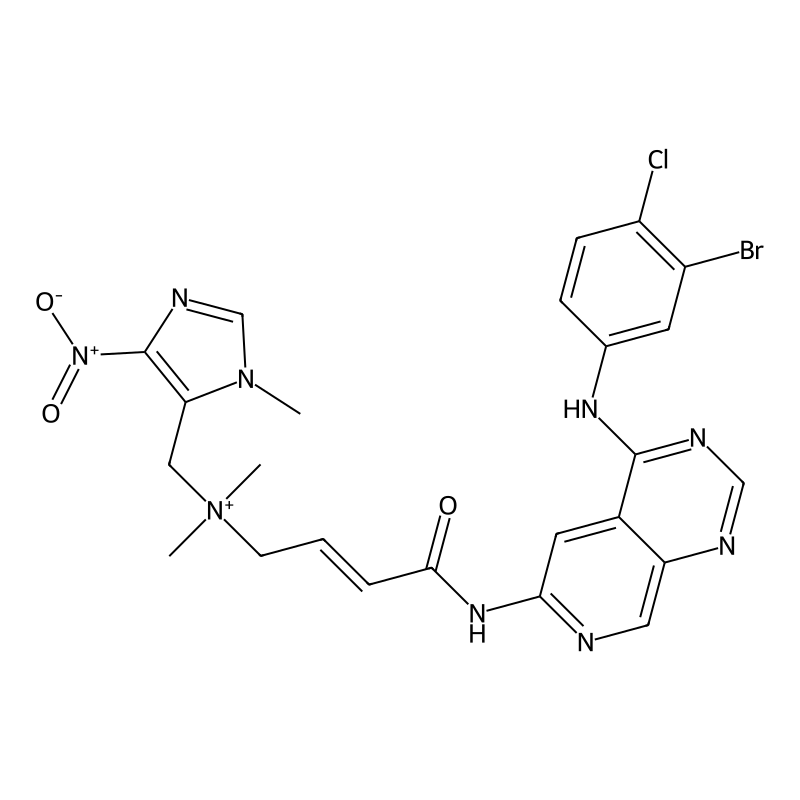

Tarloxotinib is a novel compound classified as a hypoxia-activated prodrug of an irreversible pan-ErbB tyrosine kinase inhibitor. It is specifically designed to target the unique microenvironment of tumors, particularly those that exhibit hypoxia, which is a common characteristic in various cancers. The compound selectively releases its active form, tarloxotinib-E, under low oxygen conditions, allowing it to inhibit the signaling pathways associated with the epidermal growth factor receptor (EGFR) and its family members, including HER2 and HER4. This mechanism aims to enhance therapeutic efficacy while minimizing toxicity to normal tissues that are typically oxygenated .

- Formation of Key Intermediates: Utilizing standard organic synthesis techniques to create intermediates that will undergo further modifications.

- Prodrug Activation: Incorporating functional groups that facilitate the hypoxia-activated mechanism.

- Purification: Employing chromatography or crystallization techniques to isolate the final product.

The precise methodologies are often proprietary and may vary among research institutions or pharmaceutical companies .

Tarloxotinib exhibits significant biological activity against tumors with specific genetic mutations, particularly those involving EGFR exon 20 insertions and HER2 alterations. In preclinical studies, it has demonstrated potent inhibition of cell signaling and proliferation in various cancer models. The compound has shown efficacy in inducing tumor regression or growth inhibition in murine xenograft models and has been associated with positive clinical responses in patients with lung adenocarcinoma harboring HER2 mutations .

Tarloxotinib is primarily investigated for its application in treating non-small cell lung cancer (NSCLC) and other solid tumors characterized by hypoxic environments and specific mutations such as EGFR exon 20 insertions or HER2 alterations. Clinical trials have explored its efficacy in recurrent or metastatic cancers, aiming to provide a targeted therapeutic option where traditional therapies may fail due to resistance mechanisms .

Studies have focused on understanding how tarloxotinib interacts with various cellular pathways and other therapeutic agents. Notably, research has indicated that tarloxotinib-E effectively inhibits phosphorylation of key receptors involved in tumor growth signaling, such as HER2 and HER3. Additionally, resistance mechanisms have been explored, revealing that certain cell lines can develop resistance through genetic adaptations that alter receptor expression or downstream signaling pathways .

Several compounds share similarities with tarloxotinib regarding their mechanisms of action or therapeutic targets. Here is a comparison highlighting their uniqueness:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Afatinib | Tyrosine Kinase Inhibitor | Irreversibly binds to EGFR and HER2 | Effective against various EGFR mutations |

| Osimertinib | Tyrosine Kinase Inhibitor | Selective inhibitor of EGFR T790M mutation | Specifically targets resistant mutations |

| Poziotinib | Tyrosine Kinase Inhibitor | Dual inhibitor of EGFR and HER2 | Designed for treatment-resistant cancers |

| Tarloxotinib-E | Active metabolite | Irreversible pan-HER inhibitor activated by hypoxia | Selectively activated in low oxygen environments |

Tarloxotinib's unique feature lies in its ability to exploit tumor hypoxia for selective activation, providing a potential therapeutic window that minimizes damage to healthy tissues while effectively targeting malignant cells .